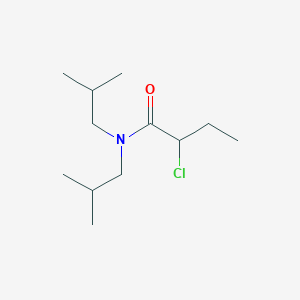
2-chloro-N,N-diisobutylbutanamide
説明
2-Chloro-N,N-diisobutylbutanamide, also known as 2-CIBA, is an organic compound that is widely used in scientific research. It is a colorless liquid with a molecular weight of 209.6 g/mol and a melting point of -17.5°C. It is commonly used in the synthesis of various compounds, such as proteins, peptides, and nucleic acids. Additionally, 2-CIBA has a broad range of applications in the field of biochemistry and physiology.
科学的研究の応用
2-chloro-N,N-diisobutylbutanamide is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used in the synthesis of various compounds, such as proteins, peptides, and nucleic acids. Additionally, it is used in the synthesis of various drugs and pharmaceuticals, as well as in the study of enzyme inhibition. 2-chloro-N,N-diisobutylbutanamide is also used in the study of receptor-ligand interactions, as it can bind to certain receptors and affect their activity. Furthermore, it is used in the study of cell signaling pathways and the regulation of gene expression.
作用機序
2-chloro-N,N-diisobutylbutanamide is an organic compound that binds to certain receptors in the body and affects their activity. It binds to the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor found in the central nervous system (CNS). When 2-chloro-N,N-diisobutylbutanamide binds to the NMDA receptor, it inhibits the receptor's activity. This inhibition of the NMDA receptor can lead to a variety of effects, including decreased pain sensitivity, sedation, and decreased anxiety.
Biochemical and Physiological Effects
2-chloro-N,N-diisobutylbutanamide has a variety of biochemical and physiological effects on the body. It has been shown to have analgesic, sedative, and anxiolytic effects. Additionally, it has been shown to reduce inflammation and improve cognitive function. It has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by excitotoxicity. Furthermore, it has been shown to reduce seizure activity in animal models of epilepsy.
実験室実験の利点と制限
2-chloro-N,N-diisobutylbutanamide has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively inexpensive compared to other compounds. However, one of the major limitations is that it is not very stable and can degrade over time. Furthermore, it can be toxic if not used properly.
将来の方向性
There are a number of potential future directions for research involving 2-chloro-N,N-diisobutylbutanamide. One potential direction is to explore its potential as a therapeutic agent for neurological disorders, such as epilepsy and Alzheimer’s disease. Additionally, further research could be done to explore its potential as an anti-inflammatory agent. Furthermore, research could be done to explore its potential as a neuroprotective agent, as well as its potential as a treatment for pain and anxiety. Finally, research could be done to explore its potential as a tool for drug discovery and development.
特性
IUPAC Name |
2-chloro-N,N-bis(2-methylpropyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24ClNO/c1-6-11(13)12(15)14(7-9(2)3)8-10(4)5/h9-11H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKKNEBTIHUYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC(C)C)CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-diisobutylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



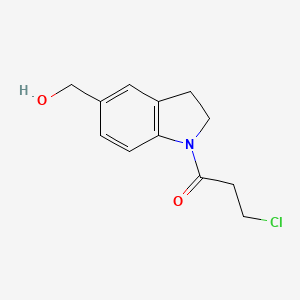


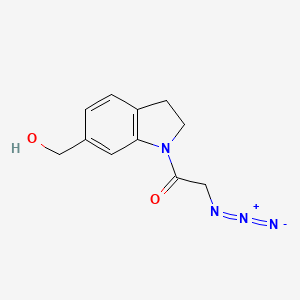
![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493195.png)


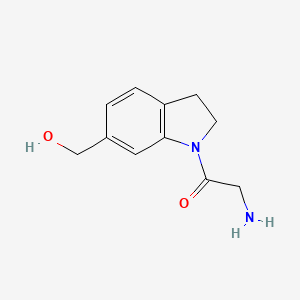
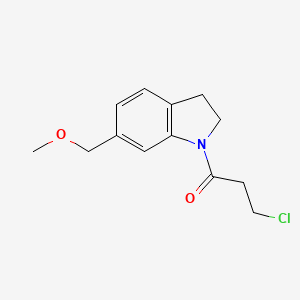
![1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1493202.png)
![1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1493203.png)
![(6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493205.png)
![3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1493208.png)
